molecular formula C24H19Cl2N3O2S2 B15012512 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B15012512
M. Wt: 516.5 g/mol
InChI Key: OTMOQTYFQSJNIP-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dichlorohydroxyphenyl group, and a dimethylphenylacetamide moiety.

Preparation Methods

The synthesis of 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves multiple steps. The primary synthetic route includes the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2-aminobenzothiazole to form the Schiff base. This intermediate is then reacted with N-(2,6-dimethylphenyl)acetamide in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
  • 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile
  • 1,2-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidines bearing amino acid derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C24H19Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

2-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H19Cl2N3O2S2/c1-13-4-3-5-14(2)22(13)29-21(30)12-32-24-28-19-7-6-17(10-20(19)33-24)27-11-15-8-16(25)9-18(26)23(15)31/h3-11,31H,12H2,1-2H3,(H,29,30)

InChI Key

OTMOQTYFQSJNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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